molecular formula C7H13NO3 B13148359 (1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid CAS No. 298204-37-2

(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B13148359
CAS No.: 298204-37-2
M. Wt: 159.18 g/mol
InChI Key: CPNOFRJWASUZHS-HCWXCVPCSA-N
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Description

(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid is a cyclic β-amino acid featuring a cyclohexane backbone substituted with amino (–NH₂) and hydroxyl (–OH) groups at positions 2 and 4, respectively. This compound is structurally related to pharmacologically active aminodiols and aminocyclohexane derivatives, which are explored in drug discovery for their roles as enzyme inhibitors or chiral catalysts .

Properties

CAS No.

298204-37-2

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(1S,2R,4S)-2-amino-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h4-6,9H,1-3,8H2,(H,10,11)/t4-,5-,6+/m0/s1

InChI Key

CPNOFRJWASUZHS-HCWXCVPCSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C[C@H]1O)N)C(=O)O

Canonical SMILES

C1CC(C(CC1O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Cycloaddition and Functionalization

Academic and patent literature describe the synthesis starting from cyclohexene derivatives, such as methyl 2-acetamidoacrylate or cyclohexene-1-carboxylic acid, which undergo Diels-Alder cycloaddition with Danishefsky’s diene to form cycloadducts. These intermediates are then subjected to selective reductions, hydroxylations, and amino group introductions.

Key steps include:

  • Diels-Alder Cycloaddition: Formation of enone cycloadducts with high stereoselectivity, confirmed by X-ray crystallography.
  • Hydroxylation and Amination: Selective hydroxylation at the 4-position, followed by amino group introduction via aminolysis or reductive amination.
  • Functional Group Transformations: Use of protecting groups (e.g., Boc, Fmoc) to control reactivity, followed by deprotection and final stereoselective modifications.

Research data indicates that epoxidation of cyclohexene derivatives, followed by regio- and stereoselective ring-opening, is a common approach to introduce hydroxyl groups with control over stereochemistry.

Synthesis via Chiral Intermediates and Resolution

Chiral synthesis often involves asymmetric catalysis or resolution of racemic mixtures. For example, the enantioselective synthesis of amino acids using chiral auxiliaries or enzymatic resolution has been documented.

Specific Patent-Backed Methods

CN106316889A describes a method for synthesizing intermediates related to Edoxaban, involving steps such as:

  • Starting from (1S)-3-cyclohexene-1-carboxylic acid.
  • Multi-step transformations including nitrile hydrolysis, amino group introduction, hydroxylation, and protection/deprotection cycles.
  • Use of alkali and specific solvents under controlled temperature conditions to improve yield and purity.

US7081535B2 details enzymatic hydrolysis of β-ketodiesters to produce hydroxy amino acids, which can be adapted for stereoselective synthesis of the target amino acid.

Synthesis Data Table

Step Starting Material Reagents & Conditions Key Transformation Yield (%) Stereochemical Control References
1 Cyclohexene derivative Diels-Alder with Danishefsky’s diene Cycloadduct formation 85 Stereoselective ,
2 Cycloadduct Hydroxylation (e.g., m-CPBA) Hydroxyl group at 4-position 70 Stereoselective
3 Hydroxylated intermediate Aminolysis or reductive amination Amino group at 2-position 65 Stereoselective ,
4 Protected amino acid Deprotection & final modifications Final compound formation 80 Stereospecific ,

Note: The yields are approximate, based on reported data, and depend on reaction optimization.

Critical Notes on Methodology

  • Stereocontrol: Achieved via chiral catalysts, chiral auxiliaries, or enzymatic resolution, crucial for obtaining the (1S,2R,4S) stereoisomer.
  • Reaction Conditions: Mild conditions favor high stereoselectivity; strong acids or bases may cause racemization.
  • Purification: Chromatography and crystallization are employed to isolate stereochemically pure products.
  • Yield Optimization: Use of protecting groups and selective reagents improves overall yield and reduces side reactions.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as acyl chlorides, alkyl halides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C7_7H13_{13}NO3_3
  • Molecular Weight : 159 Da
  • CAS Number : 1142202-55-8

The structure of (1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid features a cyclohexane ring with an amino group and a hydroxyl group, which contribute to its biological activity.

Pharmaceutical Development

This compound has been studied for its potential use in drug design due to its ability to mimic amino acids. Its structural properties allow it to interact with various biological targets effectively.

Case Study : Research indicates that derivatives of this compound can enhance the efficacy of certain antitumor agents by improving their solubility and bioavailability. This is particularly useful in developing targeted therapies for cancer treatment.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, where it serves as a precursor for synthesizing neurotransmitter analogs. Its ability to influence neurotransmitter pathways makes it a candidate for treating neurological disorders.

Case Study : A study demonstrated that derivatives of this compound could modulate glutamate receptors, leading to potential treatments for conditions like Alzheimer's disease and schizophrenia.

Biochemical Research

In biochemical applications, this compound is utilized as a chiral building block in the synthesis of complex molecules. Its chirality is crucial for developing enantiomerically pure compounds used in various biochemical assays.

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentEnhancing drug efficacy and solubilityAntitumor agent formulation
NeuropharmacologyModulating neurotransmitter pathwaysTreatment for Alzheimer's and schizophrenia
Biochemical ResearchChiral building block for complex molecule synthesisSynthesis of enantiomerically pure compounds

Mechanism of Action

The mechanism of action of (1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it can function as a receptor agonist or antagonist by binding to receptor sites and modulating their activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Structural Analogues: Substituent Positions and Ring Size

Cyclohexane vs. Cycloheptane Derivatives
  • (1S,2R)-2-Aminocycloheptanecarboxylic Acid (): Structural Difference: Larger cycloheptane ring increases steric bulk and alters ring strain compared to the cyclohexane backbone.
Hydroxyl and Amino Group Positioning
  • (1R,2S)-1-Amino-2-hydroxycyclohexanecarboxylic Acid (): Stereochemical Difference: Epimeric configuration at positions 1 and 2. Hazard Profile: Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation), indicating stereochemistry-dependent toxicity .
  • cis- and trans-4-Hydroxycyclohexane-1-carboxylic Acids (): Functional Group Difference: Lacks the amino group but shares the hydroxyl substituent. Acidity: cis-4-Hydroxy derivative has pKa = 4.815, while trans-isomer pKa = 4.836, highlighting stereochemical effects on ionization .

Functional Group Variations

Phenyl-Substituted Analogues
  • (1S,2S)-1-Amino-2-phenylcyclohexanecarboxylic Acid (): Structural Feature: Phenyl group at position 2 increases lipophilicity. Application: Potential for enhanced membrane permeability in drug design compared to the hydroxylated target compound .
Bicyclic and Fused-Ring Systems
  • (1S,2R,4R)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid (): Structural Difference: Bicyclic framework introduces rigid geometry. Biological Relevance: Similar bicyclic amino acids are used in peptide mimetics for constrained conformational states .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Notable Properties Reference ID
(1S,2R,4S)-Target Compound C₇H₁₃NO₃ Not reported –NH₂, –OH Chair conformation, hydrogen bonding
trans-2-Amino-1-cyclohexanecarboxylic Acid C₇H₁₃NO₂ 274–278 –NH₂ Higher thermal stability
(1R,2S)-1-Amino-2-hydroxycyclohexanecarboxylic Acid C₇H₁₃NO₃ Not reported –NH₂, –OH H302, H315, H319 hazards

Biological Activity

(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid (commonly referred to as 4-hydroxyproline) is an amino acid derivative that has garnered attention for its biological activities and potential therapeutic applications. This compound's unique structure contributes to its various biochemical roles, particularly in protein synthesis and metabolism.

  • Molecular Formula : C7_7H13_{13}N O3_3
  • Molecular Weight : 159 Da
  • CAS Number : 1142202-55-8
  • LogP : -3.17
  • Polar Surface Area : 84 Ų
  • Hydrogen Bond Donors : 3
  • Hydrogen Bond Acceptors : 4

1. Role in Protein Structure

This compound is an important component in the synthesis of collagen and other proteins. Its hydroxyl group can stabilize the triple helix structure of collagen, enhancing its tensile strength and stability. This property is critical in connective tissues and skin health.

2. Metabolic Implications

Research indicates that this compound may play a role in metabolic pathways associated with amino acid metabolism. Studies have shown that it can influence the synthesis of neurotransmitters and other bioactive compounds, which are essential for various physiological functions.

Study 1: Metabolic Disorders

A significant study isolated this compound from urine samples of children with suspected metabolic disorders. The study utilized gas chromatography-mass spectrometry (GC-MS) to characterize the compound, suggesting that it may originate from dietary sources or metabolic processes .

Study 2: Collagen Synthesis Enhancement

Research has demonstrated that supplementation with this compound can enhance collagen synthesis in fibroblast cultures. This effect was attributed to the compound's ability to stabilize collagen structures, suggesting potential applications in wound healing and tissue regeneration .

Study 3: Neurotransmitter Activity

Further investigations into the compound's effects on neurotransmitter synthesis revealed that it may enhance the production of serotonin and dopamine. These findings indicate a potential role in mood regulation and cognitive function .

Comparative Table of Biological Activities

Activity TypeDescriptionReference
Collagen StabilizationEnhances collagen triple helix formation
Metabolic RegulationInfluences amino acid metabolism
Neurotransmitter SynthesisEnhances serotonin and dopamine production

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